molecular formula C10H8BrF3O2 B3237803 2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 1394824-67-9

2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No. B3237803
CAS RN: 1394824-67-9
M. Wt: 297.07 g/mol
InChI Key: KCURSTHQMHTKLV-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane” is a chemical compound with a molecular formula of C7H5BBrF3O2 . It is also known as 2-Bromo-5-(trifluoromethyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromine atom (Br) and a trifluoromethyl group (CF3) attached to a phenyl ring . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.83 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Enhanced Brightness and Emission-Tuned Nanoparticles

A study by Fischer, Baier, and Mecking (2013) utilized a bromo-containing complex for initiating Suzuki-Miyaura chain growth polymerization, leading to the creation of heterodisubstituted polyfluorenes. These polyfluorenes were key in forming stable nanoparticles with high fluorescence emission, which could be tuned to longer wavelengths. This application is significant in the development of bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).

Synthesis of 1,3-Dioxolane Derivatives

Sun Xiao-qiang (2009) conducted research on the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is derived from related intermediates. This synthesis pathway is crucial in the formation of various dioxolane derivatives, highlighting the versatility of 1,3-dioxolane compounds in chemical synthesis (Sun Xiao-qiang, 2009).

Nucleophilic Substitution in Glycerol Derivatives

Aneja and Davies (1974) explored the halogenodeoxygenation of 2-phenyl-1,3-dioxan-5-ol to produce various 1,3-dioxans and 1,3-dioxolans. This study showcases the potential of 2-phenyl-1,3-dioxolane derivatives in chemical reactions involving nucleophilic substitution, which could have applications in the synthesis of more complex molecules (Aneja & Davies, 1974).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCURSTHQMHTKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222864
Record name 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394824-67-9
Record name 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394824-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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